molecular formula C22H21ClN4O2S B2513122 N-(5-chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1251686-31-3

N-(5-chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2513122
CAS No.: 1251686-31-3
M. Wt: 440.95
InChI Key: GOPPNCSWNGSLTN-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a multifunctional structure. The molecule comprises:

  • A pyrimidin-2-ylsulfanyl moiety linked to the acetamide carbonyl, enhancing electronic interactions.

Its synthesis likely involves nucleophilic substitution between a thiolated pyrimidine intermediate and a chloroacetamide precursor, followed by crystallization using tools like SHELX for structural refinement .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-29-19-7-6-17(23)12-18(19)25-21(28)14-30-22-24-10-8-20(26-22)27-11-9-15-4-2-3-5-16(15)13-27/h2-8,10,12H,9,11,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPPNCSWNGSLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H20_{20}ClN3_{3}O2_{2}S
  • Molecular Weight : 373.89 g/mol

Pharmacological Effects

  • Antipsychotic Activity : Preliminary studies suggest that compounds with similar structures exhibit antipsychotic properties. For instance, anilides related to substituted benzamides have shown potential in treating psychotic disorders by modulating neurotransmitter pathways, particularly dopamine and serotonin systems .
  • Anti-inflammatory Properties : Some derivatives of methoxyphenyl compounds have demonstrated anti-inflammatory effects in vitro. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Cytotoxicity : In vitro studies indicate that certain analogs can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism often involves the activation of caspases and the mitochondrial pathway of apoptosis.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may act as a receptor modulator for various neurotransmitter systems, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.

Case Study 1: Antipsychotic Efficacy

A study conducted on a series of substituted benzamides demonstrated that certain analogs exhibited significant antipsychotic effects in animal models. The study reported a reduction in hyperactivity and improved cognitive function in treated subjects compared to controls .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various methoxyphenyl compounds against breast cancer cell lines. The study found that specific structural modifications enhanced the compounds' ability to induce cell death through apoptosis mechanisms .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntipsychotic
Compound BAnti-inflammatory
Compound CCytotoxicity
MechanismDescription
Receptor ModulationInfluences neurotransmitter pathways
Enzyme InhibitionBlocks enzymes linked to inflammation
Apoptosis InductionActivates apoptotic pathways in cancer cells

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative insights into structure-activity relationships (SAR):

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity (if reported)
Target Compound 5-Cl-2-MeO-phenyl, tetrahydroisoquinolinyl-pyrimidine-sulfanyl ~485.0* Rigid tetrahydroisoquinoline enhances binding; Cl/MeO groups improve lipophilicity Potential kinase inhibition (inferred from structural analogs)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl-4-F-phenyl, naphthyl ~318.7 Bulky naphthyl group increases steric hindrance; halogenated aryl enhances stability Not specified, but similar acetamides show antimicrobial properties
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Cl-2-MeO-5-Me-phenyl, hexahydrobenzothieno-pyrimidine-sulfanyl ~582.1 Hexahydrobenzothieno ring system introduces steric complexity; methyl groups may reduce solubility No explicit data, but fused rings suggest enzyme/target selectivity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-diMe-pyrimidine-sulfanyl, 4-Me-pyridinyl ~304.4 Dimethylpyrimidine and methylpyridine enhance π-π stacking; lower molecular weight improves solubility Synthesized as a bioactive intermediate (exact activity unspecified)
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives 5-Cl-2-MeO-phenyl, oxadiazolylthio ~400–450* Oxadiazole introduces hydrogen-bonding capacity; thioether linker modulates flexibility Reported as lipoxygenase inhibitors (IC50 values not provided)

*Estimated based on molecular formulas.

Substituent-Driven SAR Trends

Aryl Groups
  • Halogenation: The 5-Cl substituent in the target compound and analogs enhances electrophilicity and membrane permeability compared to non-halogenated derivatives.
  • Methoxy vs. Methyl : The 2-methoxy group in the target compound may improve solubility relative to methyl-substituted analogs (e.g., ), where additional methyl groups increase hydrophobicity.
Heterocyclic Cores
  • Pyrimidine vs.
  • Oxadiazole vs. Pyrimidine : Oxadiazole-containing analogs exhibit distinct electronic profiles, favoring hydrogen bonding with enzymatic targets (e.g., lipoxygenase), unlike the pyrimidine-based compounds.
Linker Flexibility
  • Sulfanyl vs.

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